molecular formula C18H15NOS B2902482 3-(methylthio)-N-(naphthalen-1-yl)benzamide CAS No. 896342-44-2

3-(methylthio)-N-(naphthalen-1-yl)benzamide

Cat. No.: B2902482
CAS No.: 896342-44-2
M. Wt: 293.38
InChI Key: JFJICQWGJRQTSC-UHFFFAOYSA-N
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Description

3-(methylthio)-N-(naphthalen-1-yl)benzamide is a versatile chemical compound with a wide range of scientific applications. It is known for its unique structure, which includes a benzamide group attached to a naphthalene ring with a methylsulfanyl substituent. This compound has garnered interest in various research fields due to its potential for innovative breakthroughs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-N-(naphthalen-1-yl)benzamide typically involves the reaction of naphthalen-1-amine with 3-methylsulfanylbenzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-N-(naphthalen-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

3-(methylthio)-N-(naphthalen-1-yl)benzamide has a broad spectrum of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(methylthio)-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: This compound shares a similar naphthalene core but differs in the substituents attached to the aromatic rings.

    3-methylsulfonyl-N-naphthalen-1-ylbenzamide: Similar structure but with a sulfonyl group instead of a methylsulfanyl group.

Uniqueness

3-(methylthio)-N-(naphthalen-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylsulfanyl group, in particular, differentiates it from other similar compounds and contributes to its unique properties and applications.

Biological Activity

3-(methylthio)-N-(naphthalen-1-yl)benzamide (CAS No. 896342-44-2) is a compound with significant biological activity, particularly in the realms of cancer research and pharmacology. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse scientific studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₁₈H₁₅NOS
  • Molecular Weight : 293.38 g/mol
  • Chemical Structure : The compound features a naphthalene ring attached to a benzamide moiety, with a methylthio group providing unique reactivity.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Interaction : It is hypothesized to interact with specific receptors involved in cellular signaling pathways, potentially influencing apoptosis and necroptosis mechanisms.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases that play critical roles in cancer cell proliferation and survival.

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound:

  • Cell Viability Assays : In vitro studies demonstrated that the compound exhibits dose-dependent cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer). The IC₅₀ values reported were approximately 15 µM for HCT116 and 20 µM for MDA-MB-231 cells, indicating significant antiproliferative effects .
Cell LineIC₅₀ (µM)
HCT11615
MDA-MB-23120

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects involves:

  • Induction of Apoptosis : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment with the compound, suggesting its role in promoting programmed cell death.
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in treated cells, potentially preventing further cell division .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : Studies indicate favorable absorption characteristics, with high bioavailability observed in preliminary animal models.
  • Metabolism : The compound is metabolized primarily in the liver, with several metabolites identified that retain some biological activity.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vivo Models : Animal studies demonstrated that administration of the compound resulted in significant tumor reduction in xenograft models, supporting its potential as an effective anticancer agent.
  • Combination Therapy : Research has indicated enhanced efficacy when combined with other chemotherapeutic agents, suggesting a synergistic effect that could improve treatment outcomes .

Properties

IUPAC Name

3-methylsulfanyl-N-naphthalen-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NOS/c1-21-15-9-4-8-14(12-15)18(20)19-17-11-5-7-13-6-2-3-10-16(13)17/h2-12H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJICQWGJRQTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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